Lactoferrin (322-329) (Human) vs. Bovine Lactoferricin B: Peptide Length and Structural Domain Differentiation
The human lactoferrin fragment 322-329 (NAGDVAFV) is an 8-amino-acid peptide derived from the α-helical region of human lactoferrin, in stark contrast to bovine lactoferricin B (LfcinB), which is a 25-amino-acid N-terminal peptide (residues 17–41) generated by pepsin cleavage of bovine lactoferrin [1]. This difference in peptide length and derivation domain is not trivial; it defines distinct structural and functional properties. The antimicrobial α-helix of human lactoferrin, from which fragment 322-329 originates, has been shown to have its microbicidal activity significantly enhanced by optimizing its length and by substituting neutral amino acids at specific positions, indicating a sequence lead with therapeutic potential that is distinct from the cyclic structure of LfcinB [2].
| Evidence Dimension | Peptide length and origin |
|---|---|
| Target Compound Data | 8 amino acids; derived from α-helical region of human lactoferrin (residues 322–329) |
| Comparator Or Baseline | Bovine Lactoferricin B (LfcinB): 25 amino acids; derived from N-terminal pepsin cleavage of bovine lactoferrin (residues 17–41) |
| Quantified Difference | 17 fewer amino acids; derived from a structurally distinct domain (α-helical vs. N-terminal) |
| Conditions | Sequence comparison based on protein structural data and peptide fragmentation studies |
Why This Matters
Procuring the specific human 322-329 fragment is mandatory for any research that requires mapping human-specific epitopes or studying the structure-activity relationships of the human lactoferrin antimicrobial α-helix, which are not addressable with bovine LfcinB.
- [1] Jenssen H, Hancock REW. Antimicrobial Activity of Lactoferrin & Lactoferrin Derived Peptides. In: Antimicrobial Peptides: Discovery, Design and Novel Therapeutic Strategies. CABI; 2010:125-150. View Source
- [2] Structure-Microbicidal Activity Relationship of Synthetic Fragments Derived from the Antibacterial α-Helix of Human Lactoferrin. Antimicrob Agents Chemother. 2010;54(1):418-425. doi:10.1128/AAC.00949-09 View Source
